1,1,3,3-Tetramethoxypropane
Overview
Description
Meloxicam Sodium is a nonsteroidal anti-inflammatory drug (NSAID) used to treat pain and inflammation in conditions such as osteoarthritis and rheumatoid arthritis. It is a derivative of meloxicam, which belongs to the oxicam class of NSAIDs. Meloxicam Sodium is known for its preferential inhibition of cyclooxygenase-2 (COX-2) over cyclooxygenase-1 (COX-1), which helps reduce gastrointestinal side effects commonly associated with NSAIDs .
Mechanism of Action
Target of Action
1,1,3,3-Tetramethoxypropane is a protected form of malondialdehyde . Malondialdehyde is a reactive aldehyde that is a product of lipid peroxidation and is a marker of oxidative stress .
Mode of Action
This compound undergoes acid hydrolysis to yield malondialdehyde . This reaction is typically carried out in an aqueous solution with a pH adjusted to 1 .
Biochemical Pathways
The primary biochemical pathway involving this compound is the formation of malondialdehyde via acid hydrolysis . Malondialdehyde is a key player in several biochemical pathways, particularly those related to oxidative stress and lipid peroxidation .
Pharmacokinetics
Its hydrolysis product, malondialdehyde, is known to be rapidly metabolized and excreted in the urine .
Result of Action
The hydrolysis of this compound results in the formation of malondialdehyde . Malondialdehyde can react with DNA and proteins, forming adducts that may contribute to a variety of pathological processes, including aging and cancer .
Action Environment
The action of this compound is influenced by the pH of the environment . The compound is stable under normal conditions, but it undergoes hydrolysis in acidic conditions to yield malondialdehyde .
Biochemical Analysis
Biochemical Properties
1,1,3,3-Tetramethoxypropane undergoes acid hydrolysis to yield malondialdehyde . It has been used in preparing malondialdehyde standards during malondialdehyde assay on lung homogenates . It was also used to study the effect of Salvianolic acid A on the migration and proliferation of vascular smooth muscle cells .
Cellular Effects
It has been used to study the effect of Salvianolic acid A on the migration and proliferation of vascular smooth muscle cells .
Molecular Mechanism
It is known to undergo acid hydrolysis to yield malondialdehyde , which is a reactive aldehyde and can interact with various biomolecules.
Temporal Effects in Laboratory Settings
This compound undergoes acid hydrolysis to yield malondialdehyde . The rate constant of hydrolysis was 2.78×10^-4 s^-1
Metabolic Pathways
It is known to undergo acid hydrolysis to yield malondialdehyde
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Meloxicam Sodium involves the reaction of meloxicam with sodium hydroxide. The process typically includes dissolving meloxicam in a suitable solvent, such as ethanol or water, and then adding sodium hydroxide to form the sodium salt. The reaction is carried out under controlled temperature and pH conditions to ensure complete conversion .
Industrial Production Methods: In industrial settings, the production of Meloxicam Sodium involves large-scale synthesis using similar reaction conditions. The process includes the preparation of a sodium hydroxide solution, mixing with meloxicam, and maintaining the reaction at a specific temperature and pH. The resulting product is then purified and dried to obtain the final compound .
Chemical Reactions Analysis
Types of Reactions: Meloxicam Sodium undergoes various chemical reactions, including:
Oxidation: Meloxicam Sodium can be oxidized to form different metabolites.
Reduction: Reduction reactions can modify the functional groups in the compound.
Substitution: Substitution reactions can occur at the thiazole ring or other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Reagents like halogens or alkylating agents are commonly used.
Major Products Formed: The major products formed from these reactions include various metabolites and derivatives of meloxicam, which can have different pharmacological properties .
Scientific Research Applications
Meloxicam Sodium has a wide range of scientific research applications:
Chemistry: It is used in the study of NSAID synthesis and the development of new anti-inflammatory drugs.
Biology: Research on its effects on cellular pathways and its role in inflammation and pain management.
Medicine: Clinical studies on its efficacy and safety in treating various inflammatory conditions.
Industry: Used in the formulation of pharmaceutical products for pain and inflammation relief.
Comparison with Similar Compounds
Piroxicam: Another oxicam NSAID with similar anti-inflammatory properties but less selective for COX-2.
Naproxen: A non-selective NSAID with a higher risk of gastrointestinal side effects.
Ibuprofen: A widely used NSAID with non-selective COX inhibition
Comparison: Meloxicam Sodium is unique in its preferential inhibition of COX-2, which provides effective pain and inflammation relief with a lower risk of gastrointestinal side effects. This makes it a preferred choice for long-term management of chronic inflammatory conditions .
Properties
IUPAC Name |
1,1,3,3-tetramethoxypropane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16O4/c1-8-6(9-2)5-7(10-3)11-4/h6-7H,5H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHTYQFMRBQUCPX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CC(OC)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4059255 | |
Record name | Propane, 1,1,3,3-tetramethoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4059255 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
102-52-3 | |
Record name | Tetramethoxypropane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=102-52-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1,3,3-Tetramethoxypropane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000102523 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tetramethoxypropane | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27794 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Propane, 1,1,3,3-tetramethoxy- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Propane, 1,1,3,3-tetramethoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4059255 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,1,3,3-tetramethoxypropane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.762 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | TETRAMETHOXYPROPANE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GUB3D2SV2S | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 1,1,3,3-tetramethoxypropane?
A1: The molecular formula of this compound is C7H16O4, and its molecular weight is 164.20 g/mol.
Q2: Are there any characteristic spectroscopic data available for this compound?
A2: While specific spectroscopic data isn't detailed within the provided research, techniques like 1H NMR and MS are frequently employed to confirm the structure of this compound and its derivatives. [, , , ]
Q3: What is the primary synthetic application of this compound?
A3: this compound is widely used as a precursor for malondialdehyde, a highly reactive compound. [] It serves as a convenient source due to its stability and controlled release of malondialdehyde upon hydrolysis.
Q4: How is this compound utilized in the synthesis of heterocyclic compounds?
A4: This compound plays a crucial role in synthesizing various heterocyclic compounds, particularly pyrimidines. It reacts with amidine hydrochloride salts under elevated temperatures, leading to the formation of 2-substituted pyrimidines. []
Q5: Can you provide specific examples of heterocyclic compounds synthesized using this compound?
A5: Certainly! Research highlights the synthesis of compounds like 2-(arylthio)benzoates, 2-amino-X-nitrobenzimidazoles, trandolapril, and rimsulfuron using this compound as a key starting material or intermediate. [, , , ]
Q6: What types of reactions are commonly employed with this compound in organic synthesis?
A6: This compound is frequently used in [3+3] cyclocondensations, particularly with 1,3-bis(silyl enol ethers) or 3-(arylthio)-1-(trimethylsilyloxy)-1,3-butadienes. These reactions provide efficient routes to salicylates and 2-(arylthio)benzoates, respectively. [, ]
Q7: Does this compound participate in reactions other than cyclocondensations?
A7: Yes, it's also employed in transacetalization reactions with N-benzoylaminodiols, resulting in the stereoselective formation of 2,5-disubstituted-1,3-dioxanes. This methodology offers a route to valuable building blocks for various chemical syntheses. []
Q8: Beyond its role in organic synthesis, does this compound have other applications?
A8: Yes, it serves as a standard in quantifying malondialdehyde (MDA), a marker for lipid peroxidation. This is particularly relevant in food chemistry and biological studies investigating oxidative stress. [, , , ]
Q9: Can you elaborate on the use of this compound in studying lipid peroxidation?
A9: Researchers utilize this compound to generate known concentrations of MDA. This allows for the creation of calibration curves, enabling the accurate quantification of MDA levels in various samples, such as meat products or biological tissues. [, , ]
Q10: Is there research on the potential environmental impact of this compound?
A10: While the provided literature doesn't delve into specific ecotoxicological data, it highlights the importance of responsible handling and waste management practices for all chemical compounds, including this compound. []
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